- Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40

Cas no 947-84-2 (2-Phenylbenzoic acid)

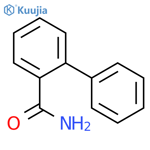

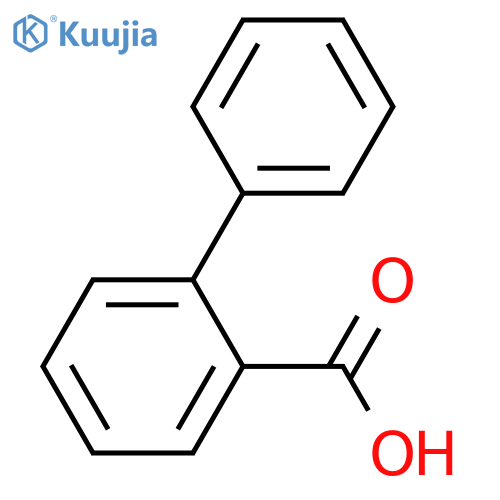

2-Phenylbenzoic acid structure

Produktname:2-Phenylbenzoic acid

2-Phenylbenzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Biphenylcarboxylic acid

- 2-Biphenylcarboxylic acid2

- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- [1,1'-Biphenyl]-2-carboxylic acid

- 1,1'-Biphenyl-2-carboxylic acid

- 2-Phenylbenzoic acid

- Biphenyl-2-carboxylic Acid

- 2-Biphenylbenzoicacid

- 2-Biphenylcarboxylic

- 2-Carboxybiphenyl

- 2-CARBOXYDIPHENYL

- o-phenylbenzoic acid

- Phthaladehydic acid

- RARECHEM AL BE 0859

- Biphenylcarboxylic acid

- (1,1'-Biphenyl)carboxylic acid

- Diphenyl-2-carboxylic acid

- [1,1'-Biphenyl]carboxylic acid

- ILYSAKHOYBPSPC-UHFFFAOYSA-N

- phenylbenzoic acid

- PubChem9489

- 2-phenyl-benzoic acid

- 2-phenyl benzoic acid

- biphenyl carboxylic acid

- Biphen

- 2-Biphenylcarboxylic acid (7CI, 8CI)

- 1-Biphenyl-2-carboxylic acid

- 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid

- NSC 76051

-

- MDL: MFCD00002463

- Inchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)

- InChI-Schlüssel: ILYSAKHOYBPSPC-UHFFFAOYSA-N

- Lächelt: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O

- BRN: 974075

Berechnete Eigenschaften

- Genaue Masse: 198.06808g/mol

- Oberflächenladung: 0

- XLogP3: 2.9

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 2

- Monoisotopenmasse: 198.06808g/mol

- Monoisotopenmasse: 198.06808g/mol

- Topologische Polaroberfläche: 37.3Ų

- Schwere Atomanzahl: 15

- Komplexität: 219

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Weißes kristallines Pulver

- Dichte: 1.1184 (rough estimate)

- Schmelzpunkt: 111.0 to 114.0 deg-C

- Siedepunkt: 344°C(lit.)

- Flammpunkt: 343-344℃

- Brechungsindex: 1.5954 (estimate)

- Wasserteilungskoeffizient: Unlöslich

- PSA: 37.30000

- LogP: 3.05180

- pka: 3.46(at 25℃)

- Löslichkeit: Unlöslich in Wasser

2-Phenylbenzoic acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36-S37/39-S37

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Risikophrasen:R36/37/38

- Lagerzustand:Sealed in dry,Room Temperature

2-Phenylbenzoic acid Zolldaten

- HS-CODE:2916391000

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-Phenylbenzoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-25g |

2-Phenylbenzoic acid |

947-84-2 | 98% | 25g |

¥54.00 | 2024-04-24 | |

| Enamine | EN300-20886-0.25g |

[1,1'-biphenyl]-2-carboxylic acid |

947-84-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-10g |

[1,1'-Biphenyl]-2-carboxylic acid |

947-84-2 | 98% | 10g |

¥36 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-100g |

2-Phenylbenzoic acid |

947-84-2 | 98% | 100g |

¥209.00 | 2024-04-24 | |

| Apollo Scientific | OR30973-50g |

Biphenyl-2-carboxylic acid |

947-84-2 | 50g |

£80.00 | 2023-09-01 | ||

| Enamine | EN300-20886-5.0g |

[1,1'-biphenyl]-2-carboxylic acid |

947-84-2 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D687521-500g |

2-Biphenylcarboxylic Acid |

947-84-2 | 98% | 500g |

$145 | 2024-07-20 | |

| Fluorochem | 079019-25g |

2-Biphenylcarboxylic acid |

947-84-2 | 95% | 25g |

£16.00 | 2022-03-01 | |

| Fluorochem | 079019-100g |

2-Biphenylcarboxylic acid |

947-84-2 | 95% | 100g |

£41.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003735-5g |

2-Biphenylcarboxylic Acid |

947-84-2 | ≥98% | 5g |

¥25.00 | 2024-07-09 |

2-Phenylbenzoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Methanol , Sodium hydride Solvents: Toluene

1.2 Solvents: Hexamethylphosphoramide

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Hexamethylphosphoramide

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Calcium hydroxide , Magnesium hydroxide , Potassium hydroxide , Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) , Iron oxide (Fe3O4) (carbon-coated, modified with arginine) , Palladium , Carbon , Copper Solvents: Water ; 1.5 h, rt

Referenz

- Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature, Applied Organometallic Chemistry, 2017, 31(11),

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ; 15 h, 100 °C

Referenz

- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts, Organometallics, 2010, 29(22), 5959-5971

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation, Journal of Organic Chemistry, 2012, 77(7), 3341-3347

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ; 16 min, 90 °C

Referenz

- Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction, Inorganica Chimica Acta, 2016, 446, 97-102

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ; 4 h, 110 °C

Referenz

- Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions, Cellulose (Dordrecht, 2018, 25(12), 6963-6975

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ; 48 h, reflux

Referenz

- Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; rt; 8 h, 80 °C

1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C

1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C

1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referenz

- Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents, Journal of Organic Chemistry, 2021, 86(20), 14144-14159

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ; 30 min, rt

1.2 Reagents: Triethylamine ; 60 min, rt

1.2 Reagents: Triethylamine ; 60 min, rt

Referenz

- Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water, China, , ,

Synthetic Routes 20

2-Phenylbenzoic acid Raw materials

- 2-(Trifluoromethyl)biphenyl

- 2-Phenylbenzamide

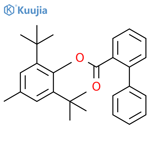

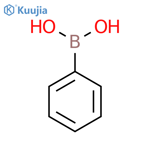

- Phenylboronic acid

- [1,1'-Biphenyl]-2-carboxylic acid, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester

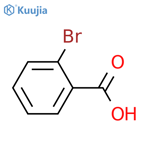

- 2-Bromobenzoic acid

- o-Iodobenzoic acid

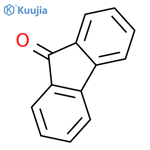

- 9-Fluorenone

- Chlorotriphenylstannane

2-Phenylbenzoic acid Preparation Products

2-Phenylbenzoic acid Verwandte Literatur

-

Sonam Suwasia,Sugumar Venkataramani,Srinivasarao Arulananda Babu Org. Biomol. Chem. 2023 21 1793

-

Fateh V. Singh,Samata E. Shetgaonkar,Manjula Krishnan,Thomas Wirth Chem. Soc. Rev. 2022 51 8102

-

Shitao Duan,Yuanshuang Xu,Xinying Zhang,Xuesen Fan Chem. Commun. 2016 52 10529

-

Gui-Mei Huang,Shuang Li,Meng-Xia Ma,Shi-Ming Li,Wen-Qiang Li,Qing-Ling Ni,Liu-Cheng Gui,Xiu-Jian Wang CrystEngComm 2023 25 1232

-

Jiaqi Cao,Qingfu Deng,Liangzhen Hu,Xiaohui Zhang,Yan Xiong Org. Biomol. Chem. 2022 20 8104

947-84-2 (2-Phenylbenzoic acid) Verwandte Produkte

- 7148-03-0(4’-Methylbiphenyl-2-carboxylic Acid)

- 18773-63-2(2-(2-Hydroxymethylphenyl)benzoic Acid)

- 143-66-8(Sodium Tetraphenylboroate)

- 118-91-2(O-chlorobenzoic acid)

- 98-80-6(Phenylboronic acid)

- 168618-44-8(2'-Methylbiphenyl-3-carboxylic Acid)

- 482-05-3(Diphenic acid)

- 88-67-5(o-Iodobenzoic acid)

- 112804-58-7(4'-Formyl-1,1'-biphenyl-2-carboxylic Acid)

- 22803-05-0(H4bptc)

Empfohlene Lieferanten

atkchemica

(CAS:947-84-2)2-Phenylbenzoic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:947-84-2)2-Phenylbenzoic acid

Reinheit:99%/99%

Menge:500g/1kg

Preis ($):167.0/285.0